tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic system. The tert-butyl carboxylate group at position 5 enhances steric protection and solubility in organic media, while the p-tolylsulfonyloxymethyl substituent at position 2 introduces a reactive leaving group (tosylate), making it a versatile intermediate for nucleophilic substitution reactions. Its molecular formula is inferred as C₁₉H₂₅N₃O₅S, with applications in medicinal chemistry and agrochemical synthesis .
Properties
Molecular Formula |
C19H25N3O5S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C19H25N3O5S/c1-14-5-7-17(8-6-14)28(24,25)26-13-15-11-16-12-21(9-10-22(16)20-15)18(23)27-19(2,3)4/h5-8,11H,9-10,12-13H2,1-4H3 |
InChI Key |
GDYJQKULCYXTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=NN3CCN(CC3=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl ester group: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst.
Attachment of the p-tolylsulfonyloxymethyl group: This is typically done through a nucleophilic substitution reaction, where the pyrazolo[1,5-a]pyrazine core reacts with p-toluenesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
tert-Butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylsulfonyloxymethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Features
The structure of this compound includes:
- A tert-butyl group , enhancing lipophilicity.
- A p-tolylsulfonyloxymethyl substituent , which may influence its biological interactions.
- A dihydro-pyrazolo framework , known for its diverse biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar pyrazolo structures exhibit significant anticancer properties. For instance, research on related pyrazole derivatives has shown that they can induce apoptosis in cancer cells, particularly in breast cancer models. The mechanism of action often involves:
- Induction of caspase activation.
- Disruption of microtubule organization, leading to cell cycle arrest.
Interaction with Biological Targets
Preliminary studies suggest that tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate may interact with various proteins and enzymes, particularly kinases involved in signaling pathways related to cancer and inflammation. Understanding these interactions is crucial for developing targeted therapies.
Synthetic Organic Chemistry
The synthesis of this compound involves several key steps that allow for the modification of its properties through the introduction of different substituents. This versatility makes it a valuable candidate for further chemical exploration and optimization.
Case Study 1: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of a pyrazole derivative similar to tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazino[1,5-a]pyrazine-5-carboxylate demonstrated:
- Significant cytotoxicity against various cancer cell lines.
- Selective toxicity towards cancer cells over non-cancerous cells.
Case Study 2: Mechanistic Studies
Mechanistic investigations into related pyrazole compounds revealed:
- Induction of apoptosis via phosphatidylserine externalization.
- Cell cycle arrest at specific phases (S and G2/M), indicating potential for therapeutic use in cancer treatment.
Mechanism of Action
The mechanism of action of tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Diversity
Pyrazolo[1,5-a]pyrazine derivatives exhibit varied bioactivity and reactivity depending on substituent positions (2, 3, or 6/7) and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Stability and Physicochemical Properties
- Solubility: The tert-butyl carboxylate group improves solubility in non-polar solvents (e.g., dichloromethane, dioxane) across analogs .
- Thermal Stability : Tosylate-containing derivatives (target compound) are moisture-sensitive and require anhydrous storage, whereas bromo derivatives (CAS 1196154-25-2) are more stable under ambient conditions .
Biological Activity
Tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrazolo[1,5-a]pyrazine core, which is known for its versatility in drug design. The presence of a tert-butyl group and a p-tolylsulfonyloxymethyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃S |
| Molecular Weight | 298.36 g/mol |
| CAS Number | 2306274-60-0 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar pyrazole structures exhibit antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves inhibition of key enzymes or pathways essential for bacterial survival .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate cytokine production and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented, suggesting potential use in cancer therapy .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. For example:
- Inhibition of Enzymatic Activity : Similar compounds often inhibit enzymes like pantothenate synthetase, which is crucial for bacterial growth.
- Cytokine Modulation : The anti-inflammatory effects may result from the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Antimicrobial Activity : A study demonstrated that related pyrazole derivatives inhibited the growth of Mycobacterium tuberculosis by targeting pantothenate synthetase. This suggests that tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazino[1,5-a]pyrazine-5-carboxylate could be evaluated for similar activity .
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines showed that the compound induced cell cycle arrest and apoptosis at micromolar concentrations. Further research is needed to elucidate the specific pathways involved .
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, boron-containing intermediates (e.g., dioxaborolane derivatives) are coupled under Suzuki-Miyaura conditions at elevated temperatures (e.g., 90°C for 12 hours) to introduce functional groups. Post-reaction workup includes extraction with ethyl acetate (AcOEt), brine washing, and drying over Na₂SO₄. Crude yields are often high (e.g., 980 mg, unoptimized), but purity requires chromatographic or recrystallization steps . Key factors include:
- Temperature control : Prolonged heating (12+ hours) improves coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediates.
- Purification : Recrystallization using DCM/hexane mixtures enhances purity .
Q. How can researchers confirm successful synthesis and purity using analytical techniques?
Methodological Answer:
- UPLC-MS/ESI+ : Monitors molecular ion peaks (e.g., m/z 392 [M+H]⁺ for intermediates) to confirm mass .
- ¹H/¹³C NMR : Identifies stereochemical integrity (e.g., (R)-configuration in diastereomers) and functional group integration .
- TLC : Tracks reaction progress using silica plates and UV visualization.
- Crystallization efficiency : Assessed by comparing melting points and HPLC purity pre-/post-crystallization .
Advanced Research Questions
Q. What strategies optimize coupling reactions involving the p-toluenesulfonyloxy group while minimizing side reactions?
Methodological Answer:
- Protecting group compatibility : Use tert-butyl carbamates to shield reactive amines during sulfonylation.
- Catalytic systems : Pd(PPh₃)₄ or PdCl₂(dppf) enhances cross-coupling efficiency with boronates .
- Side reaction mitigation : Avoid prolonged exposure to acidic conditions (e.g., formic acid in DCM) to prevent desulfonylation. Quench reactions with Na₂CO₃ to neutralize acids .
Q. How should researchers address discrepancies in NMR and mass spectrometry data during characterization?
Methodological Answer:
- Isotopic pattern analysis : Confirm molecular formula via high-resolution MS to rule out adducts/contaminants.
- Dynamic NMR : Resolve diastereomeric splitting or rotameric equilibria in flexible pyrazolo-pyrazine systems.
- Comparative crystallography : Cross-validate with X-ray structures of analogous compounds to assign ambiguous peaks .
Q. What methodological considerations are critical when designing stability studies under varying conditions?
Methodological Answer:
- Split-split plot design : Randomize batches across temperature, pH, and humidity levels to assess degradation kinetics .
- Accelerated aging : Use Arrhenius modeling (e.g., 40–80°C) to predict shelf-life.
- Analytical endpoints : Monitor sulfonate ester hydrolysis via UPLC-MS (m/z shifts) and quantify degradants with HPLC-DAD .
Theoretical and Methodological Frameworks
- Guiding Principle 2 : Link synthesis to Parkin E3 ligase modulation hypotheses (e.g., mechanistic studies on sulfonate leaving groups) .
- Paradigm alignment : Use positivist frameworks to design reproducible synthetic workflows, integrating statistical validation (e.g., ANOVA for batch variability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
